molecular formula C18H14N6 B093652 6,7-Diphenylpteridine-2,4-diamine CAS No. 18181-93-6

6,7-Diphenylpteridine-2,4-diamine

Cat. No. B093652
CAS RN: 18181-93-6
M. Wt: 314.3 g/mol
InChI Key: DDZJPETYMUJLIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 6,7-disubstituted pteridines has been explored through various methods. One approach involves the condensation of 5,6-diaminouracils with ethyl aroylpyruvates to yield 6-(acylmethyl)-7-hydroxypteridines and the isomeric 7-(acylmethyl)-6-hydroxypteridines. The structures of these compounds were confirmed by hydrolysis into their respective hydroxy-methylpteridines. Additionally, the synthesis of a 2-(methylthio) derivative has been described, expanding the range of substituents that can be introduced into the pteridine scaffold . Another method for synthesizing 6,7-disubstituted pteridines, specifically for potential antimalarial and antitumor agents, involves the Isay reaction of symmetrical α-diketones with tetraaminopyrimidine and triamino-6-hydroxypyrimidine. This method has been used to create a variety of 6,7-bis(arylmethyl)pteridines and has been further optimized to allow for a continuous operation without the need to isolate intermediates .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of related compounds have been studied using both experimental and theoretical methods. For instance, the molecular geometry, vibrational wavenumbers, and bonding features of N,N'-diphenyl-6-piperidin-1-yl-[1,3,5]-triazine-2,4-diamine were calculated using density functional theory (DFT) with a 6-31G(d) basis set. The non-linear optical behavior and molecular properties such as ionization potential and electrophilicity were deduced from HOMO-LUMO analysis. Stability arising from hyperconjugative interactions and charge delocalization was analyzed using natural bond orbital (NBO) analysis .

Chemical Reactions Analysis

The chemical reactivity of pteridine derivatives can be inferred from the synthesis methods and molecular analyses. The condensation reactions used in the synthesis of 6,7-disubstituted pteridines indicate that these compounds can participate in nucleophilic addition reactions. The HOMO-LUMO analysis suggests that charge transfer within the molecule is possible, which could influence the reactivity of these compounds in further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7-disubstituted pteridines are closely related to their molecular structure. The spectroscopic analysis, including FT-IR and FT-Raman, provides insight into the vibrational modes of the molecules, which are indicative of their functional groups and bonding characteristics. The calculated electric dipole moment, polarizability, and hyperpolarizability suggest that these compounds may exhibit interesting optical properties. Additionally, the crystal and molecular structures of metal complexes with related ligands have been characterized, providing information on the coordination environment and geometry around the metal centers .

Scientific Research Applications

  • Alkylamination of pteridines using potassium permanganate, including 6,7-diphenylpteridine, leads to the introduction of alkylamino groups, which are significant in synthetic organic chemistry (Śladowska, Veldhuizen, & Plas, 1986).

  • Unsymmetrical diamine monomers have been synthesized for creating novel polyimides, which are vital in materials science due to their solubility and thermal properties (Ghaemy, Alizadeh, & Nasr, 2010).

  • The synthesis of new soluble polyamides from an unsymmetrical diamine bearing a bulky triaryl pyridine pendent group, indicating applications in polymer science (Ghaemy, Nasab, & Alizadeh, 2010).

  • Research into new 6,7-disubstituted pteridines for potential antimalarial and antitumor agents, illustrating the compound's medicinal chemistry applications (Rosowsky, Chaykovsky, Lin, & Modest, 1973).

  • Development of soluble and thermally stable polyimides using unsymmetrical diamine, highlighting its importance in the development of high-performance materials (Ghaemy & Alizadeh, 2009).

  • The creation of a novel fluorescent poly(pyridine-imide) acid chemosensor demonstrates its application in sensor technology (Wang, Liou, Liaw, & Chen, 2008).

  • Polyimides and co-polyimides with pendant benzoic acid moiety, indicating its use in the creation of advanced polymers with specific functional groups (Kulkarni et al., 2005).

  • The use of chiral 1,4-diamines in catalysis, particularly in the hydrogenation of acetophenone, showcases its potential in catalytic processes (Grasa, Zanotti-gerosa, Medlock, & Hems, 2005).

  • Metal-catalyzed 1,2-diamination reactions, where the 1,2-diamine motif is common in various natural products and pharmaceutical agents, highlight its significance in synthetic chemistry (Cardona & Goti, 2009).

  • Molecular structure and spectroscopic analysis of N,N'-diphenyl-6-piperidin-1-yl-[1,3,5]-triazine-2,4-diamine, indicating its importance in structural chemistry and spectroscopy studies (Kavipriya, Kavitha, Karthikeyan, & Nataraj, 2015).

Safety And Hazards

Safety data sheets for 2,4-Diamino-6,7-diphenyl-pteridine are available . These documents provide information about the hazards of the compound and the necessary precautions for handling it.

properties

IUPAC Name

6,7-diphenylpteridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6/c19-16-15-17(24-18(20)23-16)22-14(12-9-5-2-6-10-12)13(21-15)11-7-3-1-4-8-11/h1-10H,(H4,19,20,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZJPETYMUJLIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2C4=CC=CC=C4)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80278987
Record name 6,7-Diphenylpteridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Diphenylpteridine-2,4-diamine

CAS RN

18181-93-6
Record name NSC10922
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10922
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-Diphenylpteridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Diphenylpteridine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6,7-Diphenylpteridine-2,4-diamine
Reactant of Route 3
Reactant of Route 3
6,7-Diphenylpteridine-2,4-diamine
Reactant of Route 4
6,7-Diphenylpteridine-2,4-diamine
Reactant of Route 5
Reactant of Route 5
6,7-Diphenylpteridine-2,4-diamine
Reactant of Route 6
6,7-Diphenylpteridine-2,4-diamine

Citations

For This Compound
3
Citations
Q Yao, W Pfleiderer - Helvetica chimica acta, 2003 - Wiley Online Library
The low solubility of pterins can drastically be improved by N 2 ‐acylation or formation of the N 2 ‐[(dimethylamino)methylene] derivatives. Both types of compounds can be alkylated …
Number of citations: 20 onlinelibrary.wiley.com
MSS Palanki, E Dneprovskaia, J Doukas… - Journal of medicinal …, 2007 - ACS Publications
In studies aimed toward identifying effective and safe inhibitors of kinase signaling cascades that underlie ischemia/reperfusion (I/R) injury, we synthesized a series of pteridines and …
Number of citations: 67 pubs.acs.org
A Ursu - 2015 - core.ac.uk
Accessing a large number of high quality pluripotent stem cells from differentiated cells by means of small molecule treatment, ie chemical reprogramming, is a prerequisite to bring stem …
Number of citations: 3 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.